molecular formula C6H7BrN2O4 B055751 4-Bromohomoibotenic acid CAS No. 121313-14-2

4-Bromohomoibotenic acid

Cat. No. B055751
M. Wt: 251.03 g/mol
InChI Key: JRTOQOAGTSUNHA-UWTATZPHSA-N
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Description

4-Bromohomoibotenic acid is a potent AMPA receptor agonist . It is a chemical compound with the molecular formula C6H7BrN2O4 .


Synthesis Analysis

The synthesis of (RS)-homoibotenic acid and (RS)-4-bromohomoibotenic acid involves an unusual Michael type reaction and isoxazole deprotection . The enantiomers of alpha-amino-4-bromo-3-hydroxy-5-isoxazolepropionic acid (4-bromohomoibotenic acid, Br-HIBO, 1) were prepared with an enantiomeric excess higher than 98.8% via stereoselective enzymic hydrolysis .


Molecular Structure Analysis

The molecular structure of 4-Bromohomoibotenic acid contains a total of 20 bonds. There are 13 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxylamine (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

  • Neuroexcitant Properties and Receptor Interaction :

    • Br-HIBO is a potent agonist at certain central glutamic acid receptors, showing significant neuroexcitant properties on cat spinal neurons. Its S-enantiomer is more potent than the R-form as an inhibitor of AMPA binding to rat brain synaptic membranes (Hansen et al., 1989).
    • The D-enantiomer of Br-HIBO, although inactive alone, can enhance depolarizations evoked by L-Br-HIBO or quisqualate, indicating a complex interaction with excitatory amino acid receptors (Madsen et al., 1993).
  • Effects on Metabotropic Glutamate Receptors :

    • (S)-BrHIbo antagonizes glutamate-stimulated phosphoinositide hydrolysis in a competitive manner with moderate potency, suggesting a selective interaction with metabotropic glutamate receptors (Thomsen et al., 1994).
  • Binding Site Identification in GluR1 Receptors :

    • The affinity and potency of bromohomoibotenic acid are influenced by specific amino acid residues in GluR1 receptors. This suggests its utility in studying the binding dynamics and functional aspects of these receptors (Banke et al., 2001).

Safety And Hazards

When handling 4-Bromohomoibotenic acid, personal protective equipment and face protection should be worn. It is advised not to breathe in the dust, and avoid getting it in eyes, on skin, or on clothing. It should only be used under a chemical fume hood and should not be ingested. If swallowed, immediate medical assistance should be sought. It should be stored in a corrosives area and kept in containers that are tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(2R)-2-amino-3-(4-bromo-3-oxo-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTOQOAGTSUNHA-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=O)NO1)Br)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1=C(C(=O)NO1)Br)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60153223
Record name 4-Bromohomoibotenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromohomoibotenic acid

CAS RN

121313-14-2
Record name 4-Bromohomoibotenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121313142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromohomoibotenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
DS Chung, DG Winder, PJ Conn - Journal of neurochemistry, 1994 - Wiley Online Library
… We now report evidence that two glutamate analogues, 4-bromohomoibotenic acid (BrHI) and 4-methylhomoibotenic acid (MHI), activate an ACPD-insensitive phosphoinositide hydro…
Number of citations: 24 onlinelibrary.wiley.com
JJ Hansen, B Nielsen… - Journal of medicinal …, 1989 - ACS Publications
The enantiomers of a-amino-4-bromo-3-hydroxy-5-isoxazolepropionic acid (4-bromohomoibotenic acid, Br-HIBO, 1), a selective and potent agonist at one class of the central (S)-…
Number of citations: 51 pubs.acs.org
DS Chung, SF Traynelis, TJ Murphy, PJ Conn - Journal of Pharmacology …, 1997 - ASPET
… Previously, we provided evidence that in rat cortical slices, 4-bromohomoibotenic acid (BrHI) and 4-methylhomoibotenic acid (MHI) activate a 1-aminocyclopentane-1S,3R-dicarboxylic …
Number of citations: 28 jpet.aspetjournals.org
JJ Hansen, P Krogsgaard-Larsen - Journal of the Chemical Society …, 1979 - pubs.rsc.org
Addition of ammonia to (E)-3-methoxyisoxazole-5-propenoic acid with concurrent Lewis acid induced deprotection yields (RS)-α-amino-3-hydroxyisoxazole-5-propionic acid (…
Number of citations: 3 pubs.rsc.org
H Bräuner-Osborne, B Nielsen… - European journal of …, 1998 - Elsevier
… 4-bromohomoibotenic acid was found to antagonize mGlu 1α with similar potency as reported in this study whereas (R)-4-bromohomoibotenic acid … (RS)-4-bromohomoibotenic acid has …
Number of citations: 49 www.sciencedirect.com
J Arnt - Neuroscience Letters, 1981 - Elsevier
… No differentiation between Glu and Asp receptor stimulation could be obtained as both the Glu agonists, AMPA and 4-bromohomoibotenic acid, and the Asp agonist, NMA, induced the ~…
Number of citations: 33 www.sciencedirect.com
JJ Hansen, P Krogsgaard-Larsen - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… azol-5-ylmethy1)malonate (23) with 48% aqueous hydrogen bromide, as described in the preparation of (17), gave, after neutralization with triethylamine, 4-bromohomoibotenic acid …
Number of citations: 40 pubs.rsc.org
T Coquelle, JK Christensen, TG Banke, U Madsen… - …, 2000 - journals.lww.com
… (S)-4-bromohomoibotenic acid (BrHIBO) exhibited a 126-fold selectivity for GluR1 o compared to GluR3 o . Xenopus laevis oocytes were used to express functional homomeric and …
Number of citations: 42 journals.lww.com
DS Chung, P Jeffrey - Neuropharmacology, 1996 - infona.pl
… Previously, we provided evidence that 4-bromohomoibotenic acid (BrHI) and 4-methylhomoibotenic acid (MHI) activate a 1S,3R-ACPD-insensitive PI hydrolysis-coupled mGluR in rat …
Number of citations: 1 www.infona.pl
TG Banke, JR Greenwood, JK Christensen… - Journal of …, 2001 - Soc Neuroscience
… of an AMPAR subtype-selective agonist, (S)-4-bromohomoibotenic acid [(S)-BrHIBO], made it possible to … Ulf Madsen for generously supplying us with (R,S)-4-bromohomoibotenic acid. …
Number of citations: 64 www.jneurosci.org

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